(1S)-1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine
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Overview
Description
“(1S)-1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine” is a complex organic compound. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. The “5-Oxaspiro[3.4]octan-6-yl” part of the name suggests that one of the rings in the spirocyclic structure contains an oxygen atom .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a spirocyclic structure with an oxygen atom in one of the rings. The “1S” in the name indicates the stereochemistry of the compound, suggesting that it has a chiral center .Chemical Reactions Analysis
The reactivity of “this compound” would depend on the functional groups present in the molecule. The presence of an amine group (-NH2) suggests that it could participate in various reactions such as nucleophilic addition or substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Properties
IUPAC Name |
(1S)-1-(5-oxaspiro[3.4]octan-6-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-7(10)8-3-6-9(11-8)4-2-5-9/h7-8H,2-6,10H2,1H3/t7-,8?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNFCVGYOQMNMV-JAMMHHFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(O1)CCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC2(O1)CCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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